molecular formula C9H9NO3S B1397467 2-(Ethylsulfanyl)-5-nitrobenzaldehyde CAS No. 960232-60-4

2-(Ethylsulfanyl)-5-nitrobenzaldehyde

Cat. No.: B1397467
CAS No.: 960232-60-4
M. Wt: 211.24 g/mol
InChI Key: ILIVVWYUIJDPKM-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-nitrobenzaldehyde is an aromatic aldehyde derivative featuring an ethylsulfanyl (-S-C₂H₅) substituent at the ortho position and a nitro (-NO₂) group at the para position relative to the aldehyde (-CHO) functional group. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as thiosemicarbazides and 1,2,4-triazoles . Its structural uniqueness arises from the electron-donating ethylsulfanyl group and the electron-withdrawing nitro group, which collectively influence its reactivity, stability, and applications in medicinal chemistry (e.g., antioxidant agents) .

Properties

IUPAC Name

2-ethylsulfanyl-5-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-2-14-9-4-3-8(10(12)13)5-7(9)6-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIVVWYUIJDPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Ethylsulfanyl)-5-nitrobenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its antimicrobial, anticancer, and neuropharmacological properties, supported by relevant research findings and case studies.

  • Molecular Formula : C₉H₉N₃O₂S
  • CAS Number : 960232-60-4
  • Structure : The compound features a nitro group and an ethylsulfanyl moiety attached to a benzaldehyde structure, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in treating infections caused by various pathogens.

PathogenActivityReference
Escherichia coliModerate
Candida albicansSignificant
Staphylococcus aureusPotential

2. Anticancer Properties

The anticancer potential of this compound has been explored in various cell lines. Notably, studies have shown that this compound can induce apoptosis in cancer cells, particularly breast cancer cell lines, through mechanisms involving caspase activation.

Case Study: Apoptosis Induction

  • Objective : Assess the effects on breast cancer cell lines.
  • Findings : Treatment with this compound resulted in increased activity of caspases-3 and -9, indicating activation of intrinsic apoptotic pathways (Si et al., 2018).

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in mood disorders. Studies indicate that it may modulate serotonin receptor activity, which could translate into antidepressant-like effects.

Receptor TypeEffectReference
Serotonin ReceptorsEnhancement of activity
Dopamine ReceptorsPotential mood regulation

The precise mechanism of action for this compound involves its binding to specific receptors or enzymes, altering their activity. This modulation leads to various biological effects depending on the target system.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

2-Chloro-5-nitrobenzaldehyde
  • Structure : Chloro (-Cl) substituent at the ortho position instead of ethylsulfanyl.
  • Reactivity : The electron-withdrawing chloro group enhances electrophilic aromatic substitution (EAS) reactivity at the para position but reduces nucleophilic attack at the aldehyde compared to ethylsulfanyl derivatives.
  • Bioactivity : Chloro derivatives are often precursors for pharmaceuticals but lack the antioxidant potency observed in ethylsulfanyl analogs .
2-Hydroxy-5-nitrobenzaldehyde
  • Structure : Hydroxyl (-OH) group at the ortho position.
  • Reactivity : The hydroxyl group enables hydrogen bonding and chelation, making it useful in Schiff base formation (e.g., reactions with sulfonylethylenediamine to form antimicrobial agents) .
  • Bioactivity : Less stable under acidic conditions compared to ethylsulfanyl derivatives due to protonation of the hydroxyl group.
2-Methyl-5-nitrobenzenesulfonamide
  • Structure : Methyl (-CH₃) and sulfonamide (-SO₂NH₂) groups replace the ethylsulfanyl and aldehyde moieties.
  • Reactivity : Sulfonamide derivatives exhibit strong intermolecular hydrogen bonding (N–H⋯O), enhancing crystallinity and thermal stability .

Physicochemical Properties

Property 2-(Ethylsulfanyl)-5-nitrobenzaldehyde 2-Chloro-5-nitrobenzaldehyde 2-Hydroxy-5-nitrobenzaldehyde
Electron Effects -S-C₂H₅ (EDG), -NO₂ (EWG) -Cl (EWG), -NO₂ (EWG) -OH (EDG/EWG), -NO₂ (EWG)
Solubility Moderate in polar solvents Low in water High in ethanol
Thermal Stability Stable under reflux Prone to decomposition Sensitive to acid hydrolysis
Biological Activity Antioxidant (DPPH IC₅₀: 0.22 µg/mL) Limited bioactivity Antimicrobial potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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